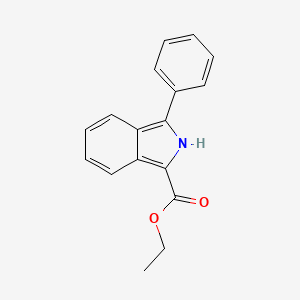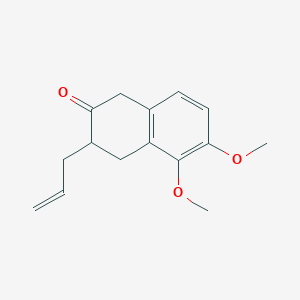
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one is a synthetic organic compound characterized by its unique naphthalene-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5,6-dimethoxy-1-tetralone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5,6-dimethoxy-1-tetralone: A structurally similar compound with slight variations in the substitution pattern.
3-Allyl-5,6-dimethoxy-2-tetralone: Another analog with differences in the position of the allyl group.
Uniqueness
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one is unique due to its specific substitution pattern and the presence of both allyl and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5,6-dimethoxy-3-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-11-8-12-10(9-13(11)16)6-7-14(17-2)15(12)18-3/h4,6-7,11H,1,5,8-9H2,2-3H3 |
InChI Key |
JOBVNGDCYMDMNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)C(C2)CC=C)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


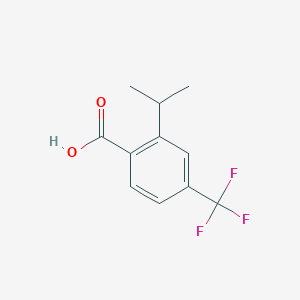
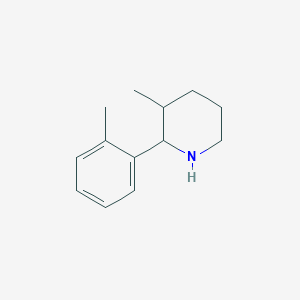
![tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8525099.png)
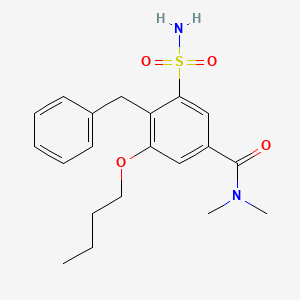
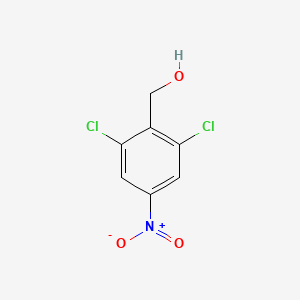
![4-[(Methanesulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B8525128.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-hydroxy-N-(5-hydroxypentyl)-](/img/structure/B8525141.png)
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-4-nitro-2H-[1,2,3]triazole](/img/structure/B8525143.png)
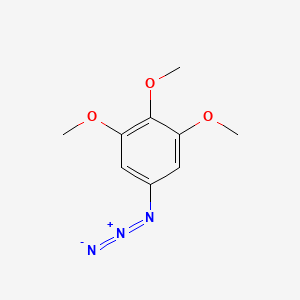
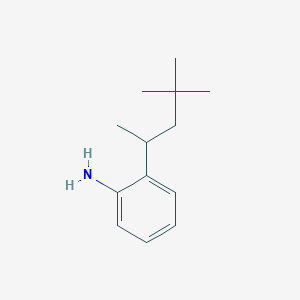
![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-4-chlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8525161.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-bromopentanoic acid](/img/structure/B8525163.png)
![tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B8525175.png)
